Oxirane, mixt. with carbon dioxide

Description

Contextual Significance of Carbon Dioxide Utilization in Chemical Synthesis

Overview of Oxirane and Carbon Dioxide Reactions: Key Research Directions

The chemical coupling of oxiranes and carbon dioxide primarily follows two major synthetic routes, both of which are of high industrial and academic interest:

Cycloaddition to form Cyclic Carbonates: This reaction involves the [3+2] cycloaddition of an oxirane molecule and a CO2 molecule to form a five-membered cyclic carbonate. acs.org A key advantage of this pathway is its 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, generating no waste. acs.orgrsc.org These cyclic carbonates are valuable compounds used as polar aprotic solvents, electrolytes in lithium-ion batteries, and as precursors for other chemicals. rsc.org

Alternating Copolymerization to form Polycarbonates: This pathway involves the ring-opening polymerization of the oxirane, with CO2 molecules inserting alternately to form long polymer chains. rsc.orgacs.org The resulting aliphatic polycarbonates are a class of biodegradable polymers with a wide range of potential applications, from packaging to biomedical devices. rsc.orgmdpi.com

The central challenge and, therefore, the main research focus in this field is the development of highly efficient and selective catalysts. rsc.org While CO2 is abundant, it is a thermodynamically stable molecule, requiring significant energy input or highly active catalysts to participate in reactions. rsc.orgidtechex.com Research is intensely focused on designing catalysts—both homogeneous and heterogeneous—that can operate under mild conditions (lower temperatures and pressures), exhibit high selectivity for either the cyclic carbonate or the polymer, and are robust and recyclable. rsc.orgrsc.orgmdpi.com Recent advancements have seen a surge in the development of metal-free organocatalysts as sustainable alternatives to traditional metal-based systems. rsc.orgrsc.org

Table 1: Performance of Various Catalytic Systems in the Cycloaddition of CO2 to Oxiranes

| Catalyst System | Oxirane Substrate | Product | Temp (°C) | Pressure (bar) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|---|

| CaI₂ / 18-crown-6 (B118740) ether | Glycidol | Glycidol Carbonate | 23 | 1 | 24 | >95 | chim.it |

| Imidazolium (B1220033) Halide Salts | Propylene (B89431) Oxide | Propylene Carbonate | 120 | 10 | 4 | 98 | mdpi.com |

| Phenyl Boronic Acid / TBAI | Styrene (B11656) Oxide | Styrene Carbonate | 50 | 10 | 12 | 92 | mdpi.com |

| Pentaerythritol / TBAB | Propylene Oxide | Propylene Carbonate | 120 | 20 | 5 | 99 | tum.de |

| Ni@TFPCPa-COF(MC) | Propylene Oxide | Propylene Carbonate | 50 | 1 | 12 | 98 | acs.org |

This table is representative of research findings and not exhaustive. TBAI = Tetrabutylammonium (B224687) iodide; TBAB = Tetrabutylammonium bromide; COF = Covalent Organic Framework.

Historical Development of Oxirane-Carbon Dioxide Coupling Processes

The synthesis of cyclic carbonates from oxiranes and CO2 is a concept that has been known for many decades. chim.it Early investigations, however, required harsh reaction conditions, such as high temperatures and pressures, often with simple catalysts like alkali metal halides, which offered limited efficiency and selectivity. chim.it

A significant leap forward came with the advent of well-defined transition-metal complexes as catalysts. acs.org Over the past 50 years, extensive research has led to the development of a wide array of both homogeneous and heterogeneous catalysts based on metals like zinc, cobalt, chromium, and aluminum. rsc.orgacs.orgacs.org These sophisticated systems allowed for much greater control over the reaction, enabling higher yields and selectivities under more moderate conditions.

The late 20th and early 21st centuries have been marked by a drive towards "green" and sustainable chemistry, which has spurred further evolution in catalyst design. This period saw a rising interest in minimizing or eliminating the use of potentially toxic or expensive metals. Consequently, there has been a surge in the development of metal-free organocatalysts. rsc.org Systems based on ionic liquids, phosphonium (B103445) salts, and hydrogen-bond donors have proven to be highly effective, sometimes rivaling the performance of metal-based catalysts while being cheaper and more environmentally benign. rsc.org This evolution from high-pressure reactors with simple salts to precisely designed organocatalysts operating at or near ambient conditions highlights the remarkable progress in the field, making the utilization of CO2 in chemical synthesis an increasingly practical and industrial reality. rsc.orgchim.it

Structure

2D Structure

Properties

CAS No. |

8070-50-6 |

|---|---|

Molecular Formula |

C3H4O3 |

Molecular Weight |

88.06 g/mol |

InChI |

InChI=1S/C2H4O.CO2/c1-2-3-1;2-1-3/h1-2H2; |

InChI Key |

NNYANBOETKCDHT-UHFFFAOYSA-N |

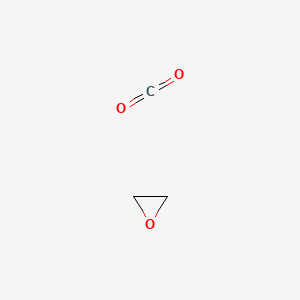

SMILES |

C1CO1.C(=O)=O |

Canonical SMILES |

C1CO1.C(=O)=O |

Origin of Product |

United States |

Fundamental Reaction Pathways and Mechanisms of Oxirane and Carbon Dioxide

Mechanistic Aspects of Cyclic Carbonate Formation from Oxirane and Carbon Dioxide

The synthesis of cyclic carbonates from oxirane and CO₂ is a mechanistically diverse process, with several catalytic pathways having been identified. rsc.org The most prevalent mechanisms fall into two primary categories: the "epoxide activation" pathway and the "carbon dioxide activation" pathway. rsc.org In many systems, a bifunctional or binary catalyst is employed to facilitate different steps of the reaction. nih.gov

A critical step in the formation of cyclic carbonates is the ring-opening of the oxirane molecule. Epoxides are three-membered rings whose carbon atoms are highly reactive electrophiles, primarily due to the significant ring strain that is relieved upon nucleophilic attack. libretexts.org This step is typically initiated by a nucleophile, which attacks one of the electrophilic carbon atoms of the epoxide ring. rsc.orglibretexts.org

In catalyzed reactions, the nucleophile is often a component of the catalyst system, such as a halide anion (e.g., I⁻, Br⁻) from a quaternary onium salt like tetrabutylammonium (B224687) bromide (TBAB). rsc.orgnih.govnih.gov The process generally follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the epoxide. rsc.orgchemistrysteps.com This attack occurs from the side opposite the epoxide's oxygen atom, leading to an inversion of stereochemistry at the site of attack. rsc.orgchemistrysteps.com

The activation of the epoxide is often enhanced by a Lewis acidic component of the catalyst or by hydrogen bonding. rsc.orgnih.gov For example, a Lewis acid can coordinate to the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack. nih.gov Similarly, catalysts with hydroxyl groups, such as glycols or cellulose (B213188), can form hydrogen bonds with the epoxide's oxygen, thereby activating it for ring-opening. nih.govnih.gov The result of this nucleophilic attack is the formation of a halo-alkoxide intermediate. nih.gov

The choice of nucleophile significantly impacts the reaction rate. For instance, the nucleophilicity of halide ions generally follows the order I⁻ > Br⁻ > Cl⁻, which is reflected in the corresponding reaction rates for cyclic carbonate formation. nih.gov

Due to its high thermodynamic stability, carbon dioxide must be activated to participate in the reaction. nih.gov This activation can occur through several mechanisms.

In the "epoxide activation" pathway, the CO₂ molecule is attacked by the highly reactive alkoxide intermediate that is formed after the initial nucleophilic ring-opening of the oxirane. rsc.orgnih.gov This alkoxide oxygen acts as a nucleophile, attacking the electrophilic carbon of the CO₂ molecule to form a linear carbonate intermediate. nih.govacs.org Computational studies have shown that in some cases, this insertion of CO₂ onto the oxy-anion can proceed without a significant energy barrier. acs.org

Alternatively, the "carbon dioxide activation" mechanism involves the initial reaction of CO₂ with a nucleophilic catalyst. rsc.org Catalysts such as tertiary amines, N-heterocyclic carbenes, or guanidines can react with CO₂ to form a more reactive species, like a carbamate (B1207046) or a carboxylate. rsc.orgnih.gov This activated CO₂ species then acts as the nucleophile, attacking the epoxide to open the ring. rsc.org For example, tributylamine, which can be generated in situ from the decomposition of tetrabutylammonium bromide, can react with CO₂ to form a carbamate salt that participates in the catalytic cycle. nih.gov

The final step in the formation of the cyclic carbonate is an intramolecular ring-closing reaction. rsc.orgnih.gov Following the insertion of carbon dioxide to form a linear carbonate intermediate, the alkoxide at one end of the molecule performs a nucleophilic attack on the carbonyl carbon of the carbonate group. rsc.orgacs.org

This process is typically a 5-exo-tet cyclization, which is a favored ring-closure pathway. rsc.org The reaction results in the formation of the stable five-membered cyclic carbonate ring and the regeneration of the nucleophilic catalyst (e.g., the halide ion), allowing it to participate in a new catalytic cycle. rsc.orgnih.gov The presence of a cation, such as K⁺ in a KI-catalyzed system, can facilitate this step by stabilizing the leaving iodide anion through electrostatic attraction. nih.gov

The efficiency and selectivity of cyclic carbonate formation are governed by the thermodynamics and kinetics of the competing reaction pathways. The choice of catalyst, solvent, temperature, and pressure all play crucial roles in determining the reaction outcome. rsc.orgnih.gov

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the energy profiles of the reaction. The ring-opening of the epoxide is often identified as the rate-determining step, possessing the highest activation energy barrier in the catalytic cycle. acs.org

For example, in the reaction of styrene (B11656) oxide (a substituted oxirane) with CO₂ catalyzed by potassium iodide (KI), the calculated energy barrier for the nucleophilic attack by the iodide ion is quite high. acs.org However, the addition of tetraethylene glycol (tEG) as a co-catalyst significantly lowers this barrier by activating the epoxide through hydrogen bonding. nih.govacs.org This demonstrates the critical role of bifunctional catalysis in reducing the kinetic barriers of the reaction.

Computational analyses also confirm experimental observations regarding catalyst performance. For instance, the higher catalytic activity of iodide salts compared to bromide or chloride salts is reflected in the lower calculated energy barriers for the iodide-mediated pathways. acs.org

Table 1: Calculated Free-Energy Barriers for the Ring-Opening of Styrene Oxide with Iodide

| Pathway | Catalyst System | Calculated Free-Energy Barrier (kcal/mol) | Reference |

| α-pathway (attack on most substituted carbon) | KI alone | 35.8 | acs.org |

| β-pathway (attack on least substituted carbon) | KI alone | ~37.8 | acs.org |

| α-pathway (attack on most substituted carbon) | KI-tEG Complex | 28.9 | nih.gov |

| β-pathway (attack on least substituted carbon) | KI-tEG Complex | 33.1 | nih.gov |

DFT calculations provide a molecular-level understanding of the entire reaction mechanism. rsc.orgnih.govacs.org These studies allow for the characterization of transition states and intermediates, confirming the sequence of events: nucleophilic ring-opening, CO₂ insertion, and intramolecular cyclization. nih.govacs.org

Computational models have been used to distinguish between the "epoxide activation" and "carbon dioxide activation" mechanisms for different catalyst systems. rsc.org For instance, DFT calculations predicted that for certain imidazolium-based ionic liquid catalysts, the reaction proceeds via the epoxide activation pathway. rsc.org

These theoretical investigations are crucial for the rational design of more efficient catalysts. By identifying the rate-limiting step and understanding how different catalyst functionalities influence the energy barriers, researchers can develop new systems that operate under milder conditions, such as lower temperatures and atmospheric pressure, which is a key goal for green chemistry applications. nih.gov

Thermodynamic and Kinetic Considerations in Cyclic Carbonate Selectivity

Mechanistic Aspects of Alternating Copolymerization of Oxirane and Carbon Dioxide

The alternating copolymerization of oxirane and carbon dioxide to form polycarbonates is a complex process involving several key mechanistic steps. The most widely accepted mechanism is the coordination-activation insertion mechanism, which is facilitated by a variety of metal-based catalysts, with zinc, cobalt, and chromium complexes being particularly common. nih.govresearchgate.net The process can be influenced by various factors, including the catalyst structure, the presence of co-catalysts, and reaction conditions such as temperature and CO2 pressure. nih.govmdpi.com

The coordination-activation insertion mechanism is central to understanding the copolymerization of oxiranes and CO2. rsc.org This mechanism generally involves the following key events at the metal active site: nih.gov

Epoxide Coordination: The process initiates with the coordination of an oxirane molecule to a Lewis acidic metal center of the catalyst. This activation of the epoxide makes it more susceptible to nucleophilic attack. nih.govnih.gov

Nucleophilic Attack and Ring-Opening: A nucleophile, which can be an initiating ligand on the catalyst (like an acetate (B1210297) or alkoxide group) or a growing polymer chain, attacks one of the carbon atoms of the coordinated epoxide ring. nih.govnih.gov This attack leads to the ring-opening of the epoxide and the formation of a metal alkoxide intermediate.

Chain Propagation: The newly formed metal carbonate then acts as the nucleophile, attacking another coordinated epoxide molecule to continue the polymer chain growth. This alternating sequence of epoxide ring-opening and CO2 insertion leads to the formation of a polycarbonate chain. nih.gov

Several studies have highlighted the importance of the catalyst structure in facilitating this mechanism. For instance, β-diiminate (BDI) zinc complexes have been extensively studied, and it has been proposed that a bimetallic mechanism, where two zinc complexes are involved in the epoxide ring-opening transition state, can enhance catalytic activity. acs.orgnih.gov Heterodinuclear catalysts, combining two different metals, have also been shown to be highly effective, with each metal potentially playing a distinct role in monomer activation and chain propagation. nih.goved.ac.uk

Chain propagation in the synthesis of polycarbonates from oxirane and CO2 is a cyclical process involving the alternating insertion of the two monomers. The process can be visualized as the polymer chain "cycling" between a metal alkoxide and a metal carbonate intermediate. nih.gov

The general propagation cycle can be summarized as follows:

Metal-Alkoxide + CO2 → Metal-Carbonate: The metal alkoxide, formed from the ring-opening of an oxirane, reacts with carbon dioxide to form a metal carbonate. This reaction is generally considered to be rapid. acs.org

Metal-Carbonate + Oxirane → Metal-Alkoxide: The carbonate end of the growing polymer chain, coordinated to the metal center, attacks a new, coordinated oxirane molecule. This ring-opens the oxirane and regenerates the metal alkoxide, elongating the polymer chain by one carbonate unit. nih.gov

| Step | Reactants | Product | Key Feature |

|---|---|---|---|

| 1 | Metal-Alkoxide Intermediate, Carbon Dioxide (CO2) | Metal-Carbonate Intermediate | Typically a fast insertion reaction. acs.org |

| 2 | Metal-Carbonate Intermediate, Oxirane | Metal-Alkoxide Intermediate (elongated chain) | Often the rate-determining step, involving nucleophilic attack on the coordinated oxirane. acs.orgfrontiersin.org |

Initiation marks the beginning of the polymer chain. In the context of oxirane and CO2 copolymerization, initiation occurs when the first epoxide molecule is ring-opened. nih.gov This can be triggered by a nucleophilic group (initiator) that is part of the catalyst complex, such as an acetate, alkoxide, or halide ligand. nih.govacs.org Alternatively, an external co-catalyst or initiator can be added to the system. nih.gov The initiator attacks the coordinated epoxide, leading to the formation of the initial metal alkoxide species, which then becomes the propagating species. nih.gov Stoichiometric studies with β-diiminate zinc catalysts have shown that zinc alkoxides readily insert CO2, while zinc acetates react with the epoxide, highlighting different initiation pathways depending on the catalyst's initiating group. acs.orgacs.org

Termination is the process that ceases the growth of a polymer chain. In a controlled or "living" polymerization, termination is ideally absent until intentionally induced. For the ring-opening copolymerization of oxirane and CO2, termination can be achieved by introducing a protic reagent, such as water or an acid. nih.gov This leads to the protonolysis of the active metal-polymer bond, detaching the polymer chain from the catalyst and typically resulting in a hydroxyl end-group. nih.govnih.gov

When using substituted oxiranes, such as propylene (B89431) oxide, the regioselectivity of the epoxide ring-opening becomes a critical factor. The nucleophilic attack can occur at either the more substituted (methine) or less substituted (methylene) carbon atom of the epoxide ring. mdpi.comrsc.org The choice of catalyst can significantly influence this selectivity. For instance, with certain cobalt(III)-based catalysts, the ring-opening of styrene oxide occurs mainly at the methine carbon, leading to an inversion of configuration. rsc.org The regioselectivity can also be affected by the chiral environment around the metal center. rsc.org Achieving high regioselectivity is crucial for producing polymers with a regular head-to-tail structure. nih.gov

Stereoselectivity refers to the control of the stereochemistry of the polymer chain. When a racemic mixture of a chiral epoxide is used, a stereoselective catalyst can preferentially polymerize one enantiomer, leading to an isotactic polymer, or alternate between the two enantiomers to produce a syndiotactic polymer. Chiral catalysts, such as those based on salen or salcy ligands, have been developed to achieve high levels of stereocontrol. nih.govmdpi.com The stereochemistry of the copolymerization can be cooperatively controlled by both the chiral catalyst (enantiomorphic site control) and the growing polymer chain end. nih.gov For example, a bulky chiral cyclohexenediimine backbone complex [SalcyCo(III)X] has been shown to be effective for producing polycarbonates with high enantioselectivity. nih.gov

| Selectivity Type | Controlling Factor | Outcome | Example Catalyst System |

|---|---|---|---|

| Regioselectivity | Catalyst structure, chiral environment | Determines head-to-tail connectivity | (S,S,S)-salenCo(III) complex for styrene oxide rsc.org |

| Stereoselectivity | Chiral catalyst, polymer chain end | Controls the tacticity of the polymer (isotactic, syndiotactic) | Chiral SalcyCo(III)X complexes nih.gov |

During the copolymerization of oxirane and CO2, several side reactions can occur, impacting the structure and properties of the final polymer.

The formation of ether linkages (polyether segments) within the polycarbonate chain is a common side reaction. researchgate.net This occurs when a metal alkoxide intermediate attacks another epoxide molecule instead of inserting a CO2 molecule. This consecutive enchainment of epoxide units leads to the formation of ether bonds.

The extent of ether linkage formation is influenced by several factors:

CO2 Pressure: Lower CO2 pressures can increase the likelihood of ether linkage formation as the concentration of dissolved CO2 is reduced, making the competing epoxide insertion more favorable.

Catalyst System: Some catalysts are more prone to this side reaction than others. For example, certain zinc-based catalysts have been reported to produce polycarbonates with significant ether content under specific conditions. tue.nl Conversely, the presence of CO2 can effectively prevent the undesirable homopolymerization of the oxirane. researchgate.net

Dual Catalyst Systems: In some cases, dual catalyst systems are intentionally used to produce poly(ether-co-carbonate)s. For instance, combining a catalyst highly active for polycarbonate formation (e.g., a Salen-cobalt(III) complex) with one active for polyether formation (e.g., a double metal cyanide catalyst) allows for the synthesis of copolymers with tunable ether content. researchgate.netgoogle.com

Another significant side reaction is the formation of cyclic carbonates. This intramolecular "backbiting" reaction occurs when the alkoxide end of a growing polymer chain attacks the adjacent carbonate linkage, leading to the formation of a stable five- or six-membered cyclic carbonate and a shorter polymer chain. colab.ws The formation of cyclic carbonate is often favored at higher temperatures. acs.org

Side Reactions and Their Mechanistic Origins

Cyclic Carbonate Back-biting and Chain Transfer Mechanisms

In the copolymerization of oxiranes and carbon dioxide to form polycarbonates, the formation of cyclic carbonates is a significant side reaction that affects the polymer's yield and molecular weight. This occurs primarily through a "back-biting" mechanism. researchgate.net

The back-biting mechanism involves an intramolecular cyclization of the growing polymer chain. researchgate.net The nucleophilic end of the polymer chain, typically an alkoxide, attacks one of the carbonate linkages within the same chain. This results in the cleavage of the polymer backbone and the formation of a stable, five-membered cyclic carbonate ring. The likelihood of back-biting is influenced by several factors, including the nature of the catalyst, the reaction temperature, and the concentration of the reactants. For instance, some catalyst systems, such as certain aluminum complexes, are known to favor the formation of cyclic carbonates over linear polymers. nih.gov This is attributed to the catalyst's ability to facilitate the dissociation of the growing polymer chain, making it more susceptible to back-biting. nih.gov

Chain transfer reactions also play a crucial role in controlling the molecular weight of the resulting polycarbonate. These reactions involve the transfer of the growing polymer chain from one active catalyst center to another, or to a chain transfer agent. This process can terminate the growth of one polymer chain while initiating the growth of another, leading to a broader molecular weight distribution.

The table below summarizes key aspects of the back-biting and chain transfer mechanisms.

| Mechanism | Description | Key Influencing Factors | Outcome |

| Back-biting | Intramolecular attack of the growing polymer chain's nucleophilic end on a carbonate linkage within the same chain. | Catalyst type (e.g., aluminum complexes), reaction temperature, reactant concentration. | Formation of cyclic carbonates, reduction in polymer yield and molecular weight. |

| Chain Transfer | Transfer of the growing polymer chain to another active catalyst center or a chain transfer agent. | Presence of chain transfer agents, catalyst type, monomer concentration. | Control of polymer molecular weight and molecular weight distribution. |

Deoxygenation of Epoxides

Deoxygenation is a reaction that removes the oxygen atom from the epoxide ring, yielding an alkene. While the primary industrial interest in the reaction of oxirane and carbon dioxide is the formation of carbonates and polycarbonates, understanding the potential for deoxygenation is crucial for process optimization and minimizing undesired byproducts.

The deoxygenation of epoxides can proceed through various mechanisms, often facilitated by specific reagents or catalysts. wikipedia.org One common approach involves the use of oxophilic reagents, which have a strong affinity for oxygen. For example, the combination of tungsten hexachloride and n-butyllithium can effectively deoxygenate epoxides to form the corresponding alkene. wikipedia.org Another method utilizes thiourea, which converts the epoxide into an episulfide, which can then be desulfurized to the alkene. wikipedia.org

Recent research has also focused on catalytic deoxygenation methods. For instance, iridium pincer complexes in the presence of a Lewis acid co-catalyst have been shown to effectively deoxygenate epoxides using carbon monoxide as the oxygen acceptor. nih.gov The mechanism is proposed to involve the activation of the epoxide by the Lewis acid, followed by a substrate-dependent C-O bond activation. nih.govresearchgate.net For some epoxides, this occurs via an oxidative addition with retention of configuration, while for others, an SN2 pathway leads to an inversion of configuration. nih.govresearchgate.net Gold nanoparticles have also been explored as catalysts for the deoxygenation of epoxides via catalytic hydrogenation. rsc.org

The regioselectivity and stereochemistry of epoxide ring-opening reactions, which are a prelude to many of these deoxygenation pathways, are highly dependent on the reaction conditions and the structure of the epoxide. lumenlearning.com In SN2-type reactions, nucleophilic attack occurs at the less sterically hindered carbon atom, leading to an inversion of stereochemistry. lumenlearning.com

The table below provides a summary of different deoxygenation methods for epoxides.

| Deoxygenation Method | Reagents/Catalyst | Key Mechanistic Features |

| Oxophilic Reagents | Tungsten hexachloride and n-butyllithium | Formation of an alkene with potential for retention or loss of configuration. wikipedia.org |

| Thiourea | Thiourea | Conversion to an episulfide intermediate, followed by desulfurization. wikipedia.org |

| Catalytic (Iridium Pincer Complex) | Iridium pincer complex with a Lewis acid co-catalyst and carbon monoxide | Activation of the epoxide by the Lewis acid, followed by oxidative addition or an SN2 pathway. nih.govresearchgate.net |

| Catalytic (Gold Nanoparticles) | Gold nanoparticles | Catalytic hydrogenation. rsc.org |

Catalytic Systems for Oxirane Carbon Dioxide Transformations

Homogeneous Catalytic Systems

Homogeneous catalysts, which exist in the same phase as the reactants, play a crucial role in the reaction between oxirane and carbon dioxide. These systems often exhibit high activity and selectivity under milder reaction conditions compared to their heterogeneous counterparts. The design of the catalyst, particularly the metal center and the surrounding ligand framework, is critical in dictating the reaction pathway and the final product distribution.

Metal-Based Catalysts

A wide array of metal-based complexes have been developed to catalyze the transformation of oxirane and CO2. These can be broadly categorized into transition metal complexes and main group metal catalysts, each with unique catalytic properties.

Transition metals, with their variable oxidation states and ability to coordinate with a diverse range of ligands, are highly effective catalysts for this transformation. Complexes of zinc, cobalt, chromium, and iron have been extensively studied. acs.org

Salen [N,N'-ethylene-bis(salicylimine)] and its reduced form, Salan, are versatile tetradentate ligands that form stable complexes with a variety of transition metals. These ligands are particularly effective in the synthesis of cyclic carbonates from epoxides and CO2. researchgate.net Iron(III) complexes featuring Salen, Salan, and the related Salalen ligands have been synthesized and characterized for their catalytic activity. researchgate.netrsc.org Studies comparing their performance in the reaction of CO2 with benchmark epoxides have helped to establish an order of reactivity among these different ligand classes. researchgate.netrsc.org The flexibility of the ligand, for instance by using a longer bridge between the nitrogen atoms in a Salen framework, has also been investigated to understand its influence on catalytic activity. researchgate.netrsc.org Dinuclear zinc complexes with Salen and Salan ligands have also been reported as active catalysts for the ring-opening copolymerization (ROCOP) of cyclohexene (B86901) oxide and CO2. acs.orgnih.gov The stability and activity of these dinuclear complexes are influenced by the specific structure of the ligand. acs.orgnih.gov

Table 1: Performance of Selected Salen and Salan-based Catalysts

| Catalyst | Epoxide | Product | TON | TOF (h⁻¹) | Conditions |

|---|---|---|---|---|---|

| [Fe(salen)Cl] | Propylene (B89431) Oxide | Propylene Carbonate | - | - | 120°C, 20 bar CO₂ |

| [Fe(salan)Cl] | Propylene Oxide | Propylene Carbonate | - | - | 120°C, 20 bar CO₂ |

| [Zn₂(L¹)(OAc)₂] | Cyclohexene Oxide | Poly(cyclohexene carbonate) | - | 44 | 80°C, 30 bar CO₂ |

| [Zn₂(L²)(OAc)₂] | Cyclohexene Oxide | Poly(cyclohexene carbonate) | - | - | 80°C, 30 bar CO₂ |

Data sourced from various studies for illustrative purposes. L¹ and L² represent different Salen/Salan ligand backbones.

Porphyrins and related macrocyclic compounds are another important class of ligands for metal-catalyzed CO2/epoxide reactions. Iron-porphyrin complexes, for instance, have been investigated for their ability to catalyze the conversion of CO2. rsc.orgnih.gov The second coordination sphere of the porphyrin can be modified, such as by appending a crown-ether with a cation binding site, to influence the catalytic process. rsc.orgnih.gov Iron-corrole complexes have also been shown to be effective catalysts for the copolymerization of epoxides with CO2, including for challenging substrates like propylene oxide. acs.org Cobalt(III) porphyrin complexes, in combination with a cocatalyst like 4-dimethylaminopyridine (B28879) (DMAP), form an efficient system for synthesizing cyclic carbonates from CO2 and epoxides. researchgate.net The catalytic activity of metalloporphyrins can be tuned by changing the meso-substituents on the porphyrin ring. researchgate.net

Table 2: Catalytic Activity of Porphyrin-based Systems

| Catalyst System | Epoxide | Product | Conversion (%) | Conditions |

|---|---|---|---|---|

| Fe-porphyrin/cocatalyst | Various | Cyclic Carbonate/Polycarbonate | Varies | Varies |

| Co(III)-porphyrin/DMAP | Propylene Oxide | Propylene Carbonate | High | Mild |

| Fe-corrole/[PPN]Cl | Propylene Oxide | Poly(propylene carbonate) | High | 60°C, 2.0 MPa CO₂ |

This table provides a general overview of the catalytic potential of porphyrin-based systems.

The choice of the metal center and its oxidation state significantly impacts the catalytic activity and selectivity of the transformation. For instance, in the electrocatalytic reduction of CO2, the oxidation state of the metal in metalloporphyrins plays a crucial role. researchgate.net Generally, metal catalysts in a positive oxidation state exhibit more favorable catalytic activity and selectivity compared to their metallic counterparts in the CO2 reduction reaction. rsc.org However, maintaining this oxidative state under reductive potentials can be challenging. rsc.org In the context of CO2/epoxide coupling, the Lewis acidity of the metal center is a key factor. For iron(III) complexes, the catalytic activity can be correlated with the electron-withdrawing nature of substituents on the ligand, which in turn influences the Lewis acidity of the iron center. researchgate.net The synergy between different metals can also be exploited. For example, a heterodinuclear MgCo complex showed very high activity for epoxide/CO2 copolymerization, surpassing the performance of the corresponding homodinuclear complexes. ucl.ac.uk This synergy arises from the different roles of each metal center, with magnesium enhancing the transition state entropy and cobalt reducing the transition state enthalpy. ucl.ac.uk

Main group metals, particularly aluminum and magnesium, are also effective catalysts for the reaction of oxirane and CO2. Aluminum complexes, often in combination with a cocatalyst, are highly active for this transformation. rsc.org For example, binary catalysts composed of aluminum aminophenolate complexes and a quaternary ammonium (B1175870) salt like n-Bu4NBr show high chemoselectivity for the synthesis of six-membered cyclic carbonates from oxetanes and CO2 under mild conditions. rsc.org Magnesium-based catalysts have also demonstrated significant potential. A highly active heterodinuclear MgCo catalyst has been developed for epoxide/CO2 copolymerization, achieving a turnover frequency (TOF) of 1205 h⁻¹ at 1 bar CO2 pressure. ucl.ac.uk The high activity is attributed to a synergistic effect where the magnesium center enhances the transition state entropy through epoxide coordination. ucl.ac.uk

Transition Metal Complexes (e.g., Zn(II), Co(III), Cr(III), Fe(III), Mn(III), Ni, Rh, Ir, Cu, Re)

Organocatalytic Systems

Organocatalysts offer a metal-free alternative for the transformation of oxiranes and CO2. These catalysts are often cheaper, more readily available, and less sensitive to air and moisture compared to metal complexes. mdpi.com

Imidazolium-based ILs are particularly common catalysts. mdpi.comresearchgate.net While it was initially proposed that the acidic proton at the C2 position of the imidazolium (B1220033) ring played a key role, studies have shown that salts without such acidic protons are also effective. epfl.ch It is now understood that while the imidazolium ring protons can stabilize reaction intermediates, the nucleophilicity of the anion is the dominant factor for catalytic activity. epfl.ch

To overcome issues of catalyst separation and recycling associated with homogeneous ILs, they have been immobilized on various solid supports. rsc.orgmdpi.com Supports such as polymers, silica (B1680970), and covalent organic frameworks (COFs) have been used to heterogenize ammonium, phosphonium (B103445), and imidazolium salts, combining the high activity of ILs with the benefits of easy separation and reuse. rsc.orgmdpi.comresearchgate.net For example, insoluble ion exchange resins containing ammonium salt groups serve as efficient and reusable catalysts for producing propylene carbonate under solvent-free conditions. rsc.org

The performance of many organocatalytic systems can be significantly improved by the addition of a hydrogen bond donor (HBD) as a co-catalyst. researchgate.net The primary role of the HBD is to activate the oxirane ring towards nucleophilic attack by forming a hydrogen bond with the epoxide's oxygen atom. researchgate.netrsc.org This interaction polarizes the C-O bond, facilitating the ring-opening step, which is often the rate-determining step of the cycloaddition. mdpi.comrsc.org

A variety of HBDs have been employed, including polyphenols, alcohols like ethylene (B1197577) glycol, and even unconventional C–H H-bond donors. researchgate.netrsc.orgrsc.org For instance, sulfonium (B1226848) salts featuring multiple α-C–H bonds have been shown to be efficient HBD catalysts for the cycloaddition reaction. rsc.org NMR titration confirmed that the α-C–H groups of the sulfonium cation coordinate to the epoxide oxygen, activating the substrate. rsc.org The combination of an HBD with a nucleophile, typically a halide salt, forms a highly effective dual-component catalytic system. researchgate.net DFT studies have shown that the addition of an HBD like ethylene glycol can significantly reduce the energy barrier of the ring-closing step in reactions catalyzed by hydroxyl-functionalized ionic liquids. rsc.org

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. cardiff.ac.uk This unquenched reactivity allows them to activate small molecules, including CO2, making them effective metal-free catalysts for the reaction of CO2 with oxiranes. cardiff.ac.uknih.govrsc.org

A typical FLP system for this transformation consists of a borane (B79455) (Lewis acid) and a phosphine (B1218219) (Lewis base). cardiff.ac.uk These systems can activate CO2, which is then susceptible to reaction with an epoxide. nih.gov The use of FLPs represents a promising metal-free strategy, and research has extended to incorporating FLP functionality into polymeric systems. nih.gov Polymeric FLPs offer the advantage of catalyst recovery and reuse, which is a challenge for small-molecule FLP systems. nih.gov These macromolecular catalysts have demonstrated good reactivity for the conversion of various terminal epoxides and CO2 into cyclic carbonates with high selectivity under mild CO2 pressures. nih.gov

Bifunctional organocatalysts integrate two distinct functional groups, typically a Lewis acidic or HBD site and a nucleophilic site, into a single molecule. mdpi.comrsc.org This design promotes a cooperative mechanism where one group activates the epoxide while the other initiates the ring-opening, leading to enhanced catalytic efficiency. mdpi.com

The general mechanism involves the activation of the oxirane by the HBD or Lewis acid component, which facilitates the ring-opening by the nucleophile. mdpi.com This is followed by the insertion of CO2 and subsequent ring-closure to yield the cyclic carbonate. mdpi.com Examples of bifunctional organocatalysts include betaines, which have been identified as a new catalytic motif for this transformation. mdpi.com Alkanolamines have also been designed as multifunctional, metal- and halide-free catalysts for the cycloaddition of CO2 and propylene oxide. purkh.com Furthermore, heterogeneous bifunctional catalysts have been developed by supporting these active groups on polymers, such as a polystyrene-supported system capable of catalyzing the reaction at low temperatures (45 °C) that can be easily recycled. shu.ac.uk

Heterogeneous Catalytic Systems

Heterogeneous catalysts exist in a different phase from the reactants and are foundational to enabling more sustainable and practical industrial processes for the transformation of oxirane and CO2. Their stability, reusability, and the straightforward separation of the catalyst from the product stream are key advantages. Research has explored various classes of heterogeneous catalysts, including double metal cyanide complexes, metal oxides, and supported systems, each demonstrating unique activities and selectivities.

Double Metal Cyanide (DMC) complexes, particularly those based on zinc-cobalt, are a class of highly effective catalysts for the copolymerization of epoxides and carbon dioxide. mdpi.comresearchgate.net These catalysts have gained attention due to their high activity in producing polycarbonates. mdpi.com The structure of DMC catalysts is an open framework, which is believed to be crucial for their catalytic function. mdpi.com

The synthesis of Zn-Co DMC catalysts typically involves an exchange reaction between cyano complexes of cobalt(III) and zinc(II) salts. mdpi.com The catalytic activity of DMC complexes can be significantly influenced by the preparation method and the presence of complexing agents. mdpi.comresearchgate.net For instance, the use of poly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol) (P123) as a complexing agent and a calcination temperature of 100 °C has been shown to enhance catalytic performance by reducing crystallinity. acs.org

The mechanism of oxirane and CO2 copolymerization using DMC catalysts is thought to involve a metal-based insertion chain process for CO2 incorporation. dntb.gov.ua The presence of basic entities on the catalyst surface may promote the incorporation of carbon dioxide. dntb.gov.ua While highly active for copolymerization, DMC catalysts can also produce cyclic carbonates as byproducts. researchgate.net The selectivity towards either polymer or cyclic carbonate can be influenced by reaction conditions and catalyst formulation. For example, exchanging chloride for nitrate (B79036) in the catalyst has been shown to increase the fraction of carbonate linkages in the polymer. dntb.gov.ua

Key Research Findings:

Zn-Co DMC catalysts are highly active for the synthesis of oligo(carbonate-ether) diols from CO2 and propylene oxide, with the molecular weight of the resulting polymer being tunable. researchgate.net

The catalytic activity and selectivity are sensitive to the catalyst preparation method, including the mode of addition of reactants during synthesis. researchgate.net

The introduction of a co-catalyst like zinc glutarate (ZnGA) can create a synergistic effect, enhancing CO2 activation and increasing the carbonate content in the final polymer. researchgate.net

Table 1: Performance of DMC Catalysts in Oxirane-CO2 Copolymerization

| Catalyst System | Monomers | Product | Key Findings | Reference |

|---|---|---|---|---|

| Zn-Co DMC | Propylene Oxide, CO2 | Oligo(carbonate-ether) diols | Achieved high catalytic activity and tunable molecular weight. | researchgate.net |

| Zn-Co DMC | Propylene Oxide, CO2 | Poly(propylene carbonate) | Catalyst preparation method significantly impacts structure and performance. | researchgate.net |

| DMC/ZnGA composite | Propylene Oxide, CO2 | Oligo(propylene-carbonate) diols | Synergistic effect enhanced CO2 conversion and carbonate content. | researchgate.net |

| Zinc-cobalt(III) DMCC | CO2, Epoxides | Polycarbonates, Polythiocarbonates | Catalysis is attributed to the chemistry of the zinc-hydroxyl bond. | researchgate.net |

Metal oxides and mixed metal oxides (MMOs) have emerged as robust and cost-effective catalysts for the transformation of oxirane and carbon dioxide, particularly for the synthesis of cyclic carbonates. acs.orgchemrxiv.org These catalysts are valued for their high thermal stability, large specific surface area, and the presence of reactive sites. acs.org

MMOs are often derived from layered double hydroxides (LDHs) through calcination, which results in a compact structure with a high density of active sites. chemrxiv.org The catalytic activity of MMOs in the cycloaddition of CO2 to epoxides is influenced by the choice of metals and the reaction conditions. For instance, in the synthesis of cyclic carbonates from various epoxides, Mg-Cr and Ni-Al mixed oxides have demonstrated high yields. chemrxiv.org The reaction is typically carried out at moderate temperatures and, in some cases, under atmospheric CO2 pressure. acs.orgchemrxiv.org

The mechanism of catalysis by MMOs often involves the synergistic action of Lewis acidic metal sites and basic oxygen sites on the catalyst surface. The Lewis acid sites activate the epoxide, making it more susceptible to nucleophilic attack, while the basic sites can activate CO2. The presence of a co-catalyst, such as a halide salt, is often crucial for facilitating the ring-opening of the epoxide. acs.org

Alkali metal oxides, such as MgO, have also been investigated. For example, Pd supported on MgO has been studied for the conversion of carbon dioxide. mdpi.com Furthermore, alkali metal halides, particularly when hydrated, have shown significant catalytic activity for the synthesis of cyclic carbonates from CO2 and epoxides, even in the absence of a solvent. researchgate.net

Key Research Findings:

A novel catalytic process using mixed metal oxide catalysts has been developed to react CO2 with ethylene to produce ethylene oxide and carbon monoxide, offering a pathway with lower energy requirements than conventional methods. doe.gov

Families of catalysts based on metal oxide phases, similar to iron, have been found to be selective for ethylene epoxidation by abstracting oxygen from CO2. eralberta.ca

Mixed metal oxides like Mg-Al, Mn-Ba-O, and Sn-Ni-O have been successfully used as catalysts for the synthesis of cyclic carbonates from CO2 and epoxides. acs.org

Table 2: Application of Metal Oxide Catalysts in Oxirane-CO2 Reactions

| Catalyst System | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|

| Mixed Metal Oxides | Ethylene, CO2 | Ethylene Oxide, Carbon Monoxide | Lower energy requirements compared to conventional processes. | doe.gov |

| Metal Oxide Phases | Ethylene, CO2 | Ethylene Oxide | Selective for ethylene epoxidation using oxygen from CO2. | eralberta.ca |

| Mg-Al, Mn-Ba-O, Sn-Ni-O MMOs | Epoxides, CO2 | Cyclic Carbonates | Effective under moderate temperature and pressure. | acs.org |

| Hydrated Alkali Metal Halides | Epoxides, CO2 | Cyclic Carbonates | High activity in the absence of a solvent. | researchgate.net |

Immobilizing homogeneous catalysts onto solid supports and developing supported catalytic systems are key strategies to bridge the gap between homogeneous and heterogeneous catalysis. These approaches aim to combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy recovery and recycling. researchgate.net

A variety of materials have been employed as supports, including silica, polymers, and metal-organic frameworks (MOFs). researchgate.netpeeref.commdpi.com For the transformation of oxirane and CO2, silica-based materials are commonly used due to their high surface area and tunable porosity. For example, a catalyst for producing ethylene carbonate from ethylene oxide and CO2 has been developed using a heteroatom-containing silica support with a metal halide. google.com In one instance, a catalyst comprising 10.1 parts by weight of ZnCl2 and 89.9 parts of N-containing SiO2 achieved an 85.1% conversion of oxirane with 98.3% selectivity for ethylene carbonate at 110 °C and 2.0 MPa CO2 pressure. google.com

Metal-organic frameworks (MOFs) represent another important class of supported systems. Their well-defined porous structures and tunable chemical functionalities make them highly effective catalysts. A water-stable, tridimensional MOF derived from an amino acid has been shown to be a robust and efficient catalyst for the cycloaddition of ethylene oxide with CO2, achieving yields up to 95% and selectivity up to 100%. nih.govrsc.org The confined space within the MOF pores is believed to play a crucial role in enhancing selectivity. nih.govrsc.org

Polymer-supported catalysts have also been developed. For instance, heterogeneous anion exchange resins have been used for the synthesis of dimethyl carbonate from ethylene oxide, CO2, and methanol (B129727) in a two-step, one-pot process. researchgate.net

Key Research Findings:

A catalyst consisting of a metal halide supported on silica containing nitrogen or sulfur heteroatoms is effective for ethylene carbonate synthesis. google.com

A novel MOF demonstrated high yields (up to 95%) and selectivity (up to 100%) for the cycloaddition of ethylene oxide and CO2 to ethylene carbonate. nih.govrsc.org

The support can play an active role in the catalytic process, as seen in supported silver catalysts where the support surface can catalyze side reactions. drexel.edu

Table 3: Examples of Immobilized and Supported Catalysts for Oxirane-CO2 Transformation

| Catalyst System | Support Material | Reactants | Product | Performance Highlight | Reference |

|---|---|---|---|---|---|

| MYn (M=Ni, Zn, Fe, Cu; Y=Cl, Br, I) | Heteroatomic Silica (SiO2-X; X=N, S) | Oxirane, CO2 | Ethylene Carbonate | 85.1% oxirane conversion, 98.3% selectivity. | google.com |

| {SrZn6[(S,S)-Mecysmox]3(OH)2(H2O)}·9H2O | Metal-Organic Framework | Ethylene Oxide, CO2 | Ethylene Carbonate | Up to 95% yield and 100% selectivity. | nih.govrsc.org |

| Anion Exchange Resin | Polymer | Ethylene Oxide, CO2, Methanol | Dimethyl Carbonate | High yield and selectivity in a two-step, one-pot process. | researchgate.net |

The development of catalysts from renewable resources is a growing area of interest in green chemistry. Biomass-based materials offer a sustainable alternative to traditional catalyst supports and components. While specific examples focusing directly on "Oxirane, mixt. with carbon dioxide" are not extensively detailed in the provided search results, the principles of using biomass-derived materials as catalysts can be inferred from related applications in CO2 cycloaddition reactions.

Materials like cellulose (B213188) and chitosan, which are abundant biopolymers, can be functionalized to create active catalytic sites. For instance, their inherent hydroxyl and amine groups can act as hydrogen bond donors or be modified to introduce other functional groups, which are beneficial for activating epoxides in reactions with CO2.

Although direct research on biomass catalysts for oxirane-CO2 mixtures is limited in the provided context, the successful use of materials like amino acid-derived MOFs points towards the potential of bio-inspired and biomass-derived structures in this catalytic field. nih.govrsc.org The use of S-methyl-l-cysteine to build a MOF catalyst for ethylene oxide and CO2 cycloaddition demonstrates how bio-molecules can be integral components of highly efficient catalytic systems. nih.govrsc.org This approach combines the advantages of heterogeneous catalysis with the sustainability of using building blocks from nature.

Future research may focus on directly modifying bulk biomass materials or extracting specific molecules from biomass to create catalysts for the transformation of oxirane and CO2.

A primary advantage of heterogeneous catalysts is their potential for recovery and reuse, which is crucial for developing economically viable and environmentally friendly industrial processes. The ability to recycle a catalyst over multiple cycles without a significant loss of activity or selectivity reduces waste and lowers production costs.

Several studies on heterogeneous catalysts for oxirane-CO2 transformations have demonstrated successful recovery and reusability.

Metal-Organic Frameworks (MOFs): A study on an amino acid-derived MOF used for the cycloaddition of ethylene oxide and CO2 showed that the catalyst could be recovered and reused, although some organic products remained in the solid, potentially due to hindered diffusion through the micropores. rsc.org

Mixed Metal Oxides (MMOs): MMOs have been shown to be reusable in several reaction cycles for the synthesis of cyclic carbonates. For example, a Cu-Al mixed oxide catalyst, after being used in the reaction of CO2 with epoxides, could be reactivated by calcination at 500 °C, recovering its catalytic properties. chemrxiv.orgresearchgate.net

Supported Catalysts: A catalyst system of KI/K2CO3, used for the synthesis of dimethyl carbonate from CO2, ethylene oxide, and methanol, was easily recovered and reused 12 times without an obvious loss in catalytic activity. rsc.org Similarly, polymer-supported catalysts, such as those based on functionalized ionic liquids, have been designed for easy recovery by simple filtration and have been reused multiple times without a significant decrease in performance. researchgate.net

The ease of separation—often by filtration—and the stability of these heterogeneous catalysts under reaction conditions are key to their successful reuse. rsc.orgresearchgate.netrsc.org

Synergistic Catalytic Approaches

Synergistic catalysis, where two or more catalytic components work together to enhance reaction rates and selectivity beyond their individual capabilities, is a powerful strategy in the transformation of oxirane and CO2. This approach often involves bifunctional catalysts or a combination of a primary catalyst with a co-catalyst.

A common synergistic system involves a Lewis acid and a nucleophile (often a Lewis base or a halide salt). The Lewis acid center, typically a metal ion in the catalyst, coordinates to and activates the oxygen atom of the oxirane ring, making the ring more susceptible to opening. The nucleophile then attacks one of the carbon atoms of the activated epoxide, initiating the reaction.

Examples of Synergistic Systems:

MOFs and Halide Salts: In the cycloaddition of ethylene oxide and CO2 catalyzed by a Zn(II)-containing MOF, a co-catalyst such as tetraoctylammonium bromide (TOAB) is essential. The reaction does not proceed without the bromide source, which acts as the nucleophile to open the epoxide ring. The MOF provides the Lewis acidic sites, and the combination leads to high yields and selectivity. mdpi.comnih.gov

Metal Complexes and Ionic Salts: Many homogeneous and supported catalytic systems for CO2/epoxide copolymerization are bicomponent, consisting of a metal complex (like a salen or porphyrin complex) and an ionic salt (e.g., PPNX, where PPN is bis(triphenylphosphine)iminium). nih.govroyalsocietypublishing.org The ionic salt provides the nucleophilic anion that initiates the polymerization.

Cooperative Ion-Pair Catalysis: A heterogeneous catalyst was prepared by incorporating Co(CO)4- into a Cr-MIL-101 MOF. This system demonstrated unique cooperativity between the Co(CO)4- anions and the Lewis acidic Cr(III) centers in the MOF for the carbonylation of epoxides. nih.gov

The design of catalysts with both Lewis acidic and basic/nucleophilic sites within a single structure (bifunctional catalysts) is an advanced approach to harnessing synergistic effects, aiming to improve efficiency by bringing the reactive partners into close proximity.

Binary and Ternary Catalytic Systems

The cycloaddition of carbon dioxide to oxirane is most effectively catalyzed by multicomponent systems, which exhibit synergistic activity superior to that of single-component catalysts. These are broadly classified as binary and ternary systems.

Binary Catalytic Systems are the most common and typically consist of a Lewis acid and a Lewis base (or a nucleophile). The Lewis acid component, often a metal complex, activates the oxirane by coordinating to its oxygen atom, which facilitates the nucleophilic attack and ring-opening. The Lewis base, frequently a halide salt, acts as the nucleophile that initiates this ring-opening.

Prominent examples of binary systems include combinations of metal-salen complexes with quaternary ammonium salts. For instance, aluminum-salen complexes (SalenAlX) paired with tetrabutylammonium (B224687) bromide (n-Bu4NBr) have shown remarkable activity, achieving turnover frequencies (TOF) as high as 2220 h⁻¹ for ethylene carbonate synthesis under supercritical conditions. researchgate.netresearchgate.net The synergistic effect in these systems arises from the Lewis acidic metal center of the SalenAlX complex activating the oxirane, while the halide anion from the quaternary salt performs the nucleophilic ring-opening. researchgate.net Similarly, chromium-salen complexes like (salen)CrCl, when combined with a co-catalyst, demonstrate high activity. researchgate.net

Iron-based binary systems have also been developed, combining an iron salt like iron(III) chloride with a nucleophilic co-catalyst such as tetra-n-butylammonium bromide or iodide. acs.org These systems are effective for the conversion of various epoxides, including those derived from renewable feedstocks. acs.org Depending on the reaction conditions and the amount of co-catalyst, these systems can be tuned to selectively produce either cyclic carbonates or polycarbonates.

The table below summarizes the performance of various binary catalytic systems in the synthesis of ethylene carbonate.

Interactive Data Table: Performance of Binary Catalytic Systems| Catalyst System | Temperature (°C) | Pressure (MPa) | TOF (h⁻¹) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| SalenAlCl / n-Bu4NBr | 110 | 4.0 (constant) | 2220 | Not Specified | researchgate.netresearchgate.net |

| (salen)AlEt / TBAI | 25 | 0.6 (6 bar) | 61.5 | Not Specified | researchgate.net |

| FeCl₃ / [Bu₄N]Br | 120 | 5.0 | Not Specified | >95 (Yield) | acs.org |

| ZnCl₂ / SiO₂-N | 110 | 2.0 | Not Specified | 98.3 | google.com |

Ternary Catalytic Systems involve three components and are often employed for more complex transformations like copolymerization or terpolymerization. An early example involved a system of triethylaluminum, water, and acetylacetone (B45752) for the polymerization of oxetane (B1205548) and CO2, which also has relevance to oxirane chemistry. rsc.org More recently, ternary catalyst systems have been developed for the terpolymerization of lactide, epoxides, and CO2 to create multiblock copolymers. researchgate.net These advanced systems offer precise control over the polymer architecture by selectively catalyzing different polymerization reactions. researchgate.net

Co-catalyst Effects (e.g., Halide Anions, Protic Additives, Water)

The performance of the primary catalyst, typically a Lewis acid, is profoundly influenced by the choice of co-catalyst. The co-catalyst's role is multifaceted, ranging from acting as a nucleophile to a proton shuttle or a phase transfer agent.

Halide Anions: Halide anions (Cl⁻, Br⁻, I⁻) are among the most effective co-catalysts, serving as potent nucleophiles that initiate the ring-opening of the oxirane. researchgate.netacs.org The reactivity of the halide anion often follows the order of its nucleophilicity, which is generally I⁻ > Br⁻ > Cl⁻ in aprotic solvents. rsc.org This trend has been observed in catalytic systems involving (salen)Co(II) complexes. rsc.org The halide attacks one of the carbon atoms of the epoxide ring coordinated to the metal center, forming a halo-alkoxide intermediate. This intermediate then reacts with CO2 to form a carbonate, which cyclizes to release the cyclic carbonate product and regenerate the halide nucleophile. The choice of halide can also influence product selectivity and the rate of reaction. For instance, in the electrochemical reduction of CO2, chloride ions have been shown to enhance selectivity towards CO production on silver and gold electrodes. nih.govnih.gov

Protic Additives: Protic additives can significantly accelerate the cycloaddition reaction. They are thought to facilitate the ring-opening of the epoxide by forming hydrogen bonds with the oxygen atom, further polarizing the C-O bond and making it more susceptible to nucleophilic attack. This mechanism is sometimes referred to as "bifunctional catalysis," where the Lewis acid activates the epoxide and the protic additive assists in the ring-opening. Fluorinated alcohols, when combined with an onium salt, create an efficient system for the coupling of CO2 with oxetanes, a principle applicable to oxiranes. researchgate.net Another example is the use of polyethylene (B3416737) glycol 400 (PEG400) in combination with potassium iodide, which serves as an inexpensive and effective co-catalyst. acs.org

In Situ Catalyst Formation and Activation

In many advanced catalytic systems, the active catalytic species is not simply the pre-synthesized complex but is formed in situ under reaction conditions. This approach can simplify catalyst preparation and can lead to the formation of highly active or uniquely selective species that are difficult to synthesize directly.

One strategy involves the in situ generation of a bimetallic catalyst. For example, a highly active heterobimetallic Ni/Zn complex for ethylene polymerization can be generated by simply adding a zinc salt like zinc chloride to a solution containing a monometallic nickel precursor. acs.org The coordination of the zinc to the nickel complex under reaction conditions is critical for its catalytic activity. acs.org

Another form of in situ activation involves the dynamic interaction between the catalyst, co-catalyst, and reactants. In binary systems like SalenAlX and a quaternary ammonium salt, the active species for CO2 activation is formed after the initial ring-opening of the oxirane. The synergistic effect arises from the electrophilic interaction of the SalenAlX with the oxirane and the nucleophilic attack by the halide. researchgate.net The resulting alcoholate intermediate then attacks the carbon atom of CO2, leading to its insertion and the formation of a linear carbonate that subsequently cyclizes. researchgate.net This demonstrates that the catalyst and co-catalyst work in concert, activating each other and the substrates throughout the catalytic cycle.

Furthermore, heterogeneous catalysts have been developed where the active sites are formed through specific preparation methods. For example, supporting metal halides on carriers like silica that has been functionalized with nitrogen-containing groups can create highly active and stable catalysts. google.com The interaction between the metal salt and the functionalized support generates the specific active sites responsible for the high catalytic performance. google.com

The table below provides examples of catalyst systems and their activation methods.

Interactive Data Table: Catalyst Activation and Formation| Catalyst System | Activation/Formation Method | Key Feature | Reference |

|---|---|---|---|

| Ni salicylaldimino(bipyridine) / ZnCl₂ | In situ formation of heterobimetallic complex | Zn coordination is essential for catalytic activity | acs.org |

| SalenAlX / Quaternary Ammonium Salt | Dynamic in situ activation | Synergistic activation of oxirane and CO₂ | researchgate.net |

| MYn / SiO₂-X (M=metal, Y=halide, X=heteroatom) | Formation on functionalized support | Interaction between metal salt and support creates active sites | google.com |

Optimization of Reaction Conditions for Oxirane Carbon Dioxide Transformations

Influence of Temperature on Reaction Outcomes

Temperature is a critical parameter that significantly affects the rate, conversion, and selectivity of oxirane-CO₂ reactions. Generally, increasing the reaction temperature leads to higher conversion rates of the epoxide. For instance, in the cycloaddition of allyl glycidyl (B131873) ether (AGE) with CO₂, increasing the temperature from 90 °C to 110 °C resulted in an increase in AGE conversion from 49% to 65%. mdpi.com Similarly, for the conversion of styrene (B11656) oxide, raising the temperature from room temperature to 40 °C led to a 99% conversion within 24 hours, a significant increase from the 85% conversion achieved over 48 hours at the lower temperature. mdpi.com

However, the influence of temperature on selectivity can be complex. In many catalytic systems, particularly those for producing polycarbonates, higher temperatures can lead to a decrease in selectivity. For example, many catalysts show a significant drop in polymer selectivity above 80 °C, with an increased formation of the cyclic carbonate byproduct. nih.gov This is often due to the increased rate of side reactions, such as the backbiting of the growing polymer chain, which is more prevalent at elevated temperatures. researchgate.net In some cases, very high temperatures can also promote the hydrolysis of the epoxide, especially if water is present, leading to the formation of diols and reducing the selectivity for the desired carbonate product. nih.gov

Conversely, for the synthesis of cyclic carbonates, higher temperatures can sometimes be beneficial for achieving satisfactory yields, especially with sterically hindered substrates like cyclohexene (B86901) oxide. researchgate.net The optimal temperature is therefore a trade-off between achieving a high reaction rate and maintaining high selectivity for the desired product, and it is highly dependent on the specific catalyst and substrate being used.

Table 1: Effect of Temperature on Epoxide Conversion

| Epoxide Substrate | Catalyst System | Temperature (°C) | Conversion (%) | Time (h) | Reference |

| Allyl Glycidyl Ether (AGE) | PVIm-BuBr | 90 | 49 | - | mdpi.com |

| Allyl Glycidyl Ether (AGE) | PVIm-BuBr | 100 | 60 | - | mdpi.com |

| Allyl Glycidyl Ether (AGE) | PVIm-BuBr | 110 | 65 | - | mdpi.com |

| Styrene Oxide | CoMOF-2 / KI | Room Temp. | 85 | 48 | mdpi.com |

| Styrene Oxide | CoMOF-2 / KI | 40 | 99 | 24 | mdpi.com |

| Propylene (B89431) Oxide (PO) | GndCl / ZnI₂ | 60 | ~30 | 1.5 | researchgate.net |

| Propylene Oxide (PO) | GndCl / ZnI₂ | 80 | ~75 | 1.5 | researchgate.net |

| Propylene Oxide (PO) | GndCl / ZnI₂ | 100 | >95 | 1.5 | researchgate.net |

Impact of Carbon Dioxide Pressure (Atmospheric to Supercritical Conditions)

The pressure of carbon dioxide is another crucial variable that influences both the rate and the outcome of its reaction with oxiranes. The effect of pressure can vary significantly depending on the reaction being targeted (cycloaddition vs. copolymerization) and the catalyst system employed.

For the synthesis of cyclic carbonates, increasing CO₂ pressure generally enhances the reaction rate and conversion. mdpi.com For example, in the solvent-free cycloaddition of epichlorohydrin (B41342) catalyzed by MgFeAl-LDH with TBAB, increasing the pressure from 1 to 5 bar boosted the conversion from 75.8% to 98%. mdpi.com Similarly, for the conversion of allyl glycidyl ether, increasing the pressure from 8.6 bar to 18.2 bar raised the conversion from 65% to 98%. mdpi.com This positive correlation is often attributed to the increased concentration of CO₂ available in the reaction medium.

In the case of ring-opening copolymerization (ROCOP) to form polycarbonates, the relationship is more nuanced. Kinetic studies have revealed that at lower pressures, the reaction rate can be dependent on CO₂ pressure. However, as the pressure increases, the reaction often becomes zero-order with respect to CO₂. nih.govfrontiersin.org For instance, a study using a Co(III)K(I) heterodinuclear catalyst for propene oxide/CO₂ copolymerization found that the rate was dependent on CO₂ pressure below 12 bar, but became independent of pressure above this value. nih.gov This suggests that at higher pressures, the catalyst becomes saturated with CO₂, and other steps, such as epoxide coordination or insertion, become rate-limiting. nih.govfrontiersin.org At very low pressures, the selectivity for polycarbonate can decrease, with an increase in polyether formation. mdpi.com

Utilizing supercritical carbon dioxide (scCO₂) as both a reactant and a solvent offers unique advantages. Reactions carried out in a supercritical homogeneous phase have shown significantly higher yields (over 95%) for cyclic carbonate production compared to reactions in a two-phase (vapor-liquid) system, where yields were less than 5%. acs.org The properties of scCO₂ facilitate high miscibility of reactants and can simplify product separation by manipulating temperature and pressure. acs.org

Role of Solvents and Solvent-Free Reaction Systems

The choice of reaction medium, whether using a solvent or conducting the reaction neat (solvent-free), has a profound impact on the efficiency, cost, and environmental footprint of oxirane-CO₂ transformations.

Solvent-free reaction systems are highly attractive from a green chemistry perspective, as they minimize waste and simplify product purification. acs.orgnih.gov Many modern catalytic systems are designed to be highly efficient under solventless conditions, particularly for the cycloaddition reaction to form cyclic carbonates. acs.orgacs.org For example, a nickel-doped covalent organic framework catalyst demonstrated high conversion rates (98%) for the cycloaddition of epoxides with CO₂ under solvent-free, ambient pressure conditions. acs.org

When solvents are used, their role is multifaceted. They can help to dissolve reactants and catalysts, influence reaction rates, and in some cases, participate in the catalytic cycle. whiterose.ac.ukresearchgate.net The polarity of the solvent can be critical. Polar aprotic solvents are often used for cyclic carbonate synthesis. acs.org In some systems, the addition of a small amount of a protic solvent like water can have a beneficial effect. For the cycloaddition of propylene oxide catalyzed by various ionic compounds, the addition of 33 mol% water led to a remarkable increase in both conversion and selectivity, even at high temperatures. nih.gov This is attributed to water's role as a hydrogen-bond donor (HBD), which can help to lower the energy barrier for the epoxide ring-opening step. nih.gov

However, the use of solvents also presents challenges, including potential side reactions, the energy cost of solvent removal and recycling, and the environmental impact of the solvent itself. researchgate.net In many industrial applications, the ability to perform the reaction in CO₂ expanded monomers, without the need for additional organic solvents, is a significant advantage. rsc.org

Substrate Scope and Reactivity of Various Oxirane Derivatives

The reactivity of the oxirane substrate is highly dependent on its structure, including steric hindrance and the presence of electron-donating or electron-withdrawing groups. Generally, terminal epoxides are more reactive than internal or more sterically hindered epoxides. mdpi.comresearchgate.net

For the synthesis of cyclic carbonates, terminal epoxides bearing both electron-donating and electron-withdrawing groups can be converted to the desired products with high efficiency. researchgate.net However, substrates with increased steric hindrance, such as styrene oxide and cyclohexene oxide, often require longer reaction times or higher temperatures to achieve satisfactory yields compared to simple terminal epoxides like propylene oxide. mdpi.comresearchgate.net For example, while propylene oxide can be converted with high yield at moderate conditions, converting cyclohexene oxide often requires more forcing conditions. mdpi.com

In the context of copolymerization, the structure of the epoxide monomer is used to tailor the properties of the resulting polycarbonate. For instance, copolymerizing CO₂ with propylene oxide (PO) produces poly(propylene carbonate) (PPC), while using cyclohexene oxide (CHO) yields poly(cyclohexene carbonate) (PCHC), which has a much higher glass transition temperature (T₉). mdpi.com The lower reactivity of sterically hindered epoxides like CHO can be a challenge. mdpi.com To modify polymer properties, terpolymerization, which involves introducing a third monomer, is often employed. This strategy can be used to adjust the T₉ and improve the mechanical properties of the final polymer, such as reducing the brittleness of PCHC. mdpi.com

Table 2: Reactivity of Various Oxirane Derivatives in CO₂ Cycloaddition

| Oxirane Derivative | Catalyst System | Conditions | Outcome | Reference |

| Propylene Oxide | GndCl / ZnI₂ | 1.0 MPa CO₂, 100 °C, 1.5 h | >95% Yield | researchgate.net |

| 1,2-Butylene Oxide | GndCl / ZnI₂ | 1.0 MPa CO₂, 100 °C, 1.5 h | High Yield | researchgate.net |

| Epichlorohydrin | GndCl / ZnI₂ | 1.0 MPa CO₂, 100 °C, 1.5 h | High Yield | researchgate.net |

| Styrene Oxide | GndCl / ZnI₂ | 1.0 MPa CO₂, 100 °C, 3 h | 94% Yield | researchgate.net |

| Cyclohexene Oxide | GndCl / ZnI₂ | 1.0 MPa CO₂, 120 °C, 5 h | 91% Yield | researchgate.net |

| Various Epoxides | Mn(III)corrole / TBAB | 1 atm CO₂, 60 °C, neat | Most simple epoxides reacted at a similar rate | nih.gov |

Kinetic Studies of Oxirane-Carbon Dioxide Reactions

Kinetic studies are essential for elucidating the reaction mechanisms and understanding how different parameters influence the reaction rate. For the copolymerization of epoxides and CO₂, many studies have found that the reaction is first-order with respect to both the catalyst and the epoxide concentration. nih.govfrontiersin.org

The dependence on CO₂ pressure, as mentioned earlier, is often more complex. A common observation is a transition from a first-order dependence at low CO₂ pressures to a zero-order dependence at higher pressures (>10-40 bar). nih.govfrontiersin.org This suggests a mechanism where CO₂ insertion is a pre-rate-determining equilibrium step. nih.gov At low pressures, the concentration of the active catalyst-CO₂ adduct is dependent on the CO₂ pressure, but at higher pressures, the catalyst becomes saturated, and the rate becomes independent of further increases in pressure. nih.gov

Computational studies, such as those using density functional theory (DFT), have provided deeper insights into the thermodynamics and kinetics of these reactions. rsc.orgresearchgate.net These studies have examined the enthalpies of polymerization and the activation barriers for both polymer growth and degradation pathways, such as the backbiting reaction that leads to cyclic carbonate formation. researchgate.net For instance, calculations have shown that the backbiting reaction from an alkoxide chain end has a significantly lower free energy barrier than backbiting from a carbonate chain end, highlighting a key pathway for byproduct formation. researchgate.net Kinetic analysis combined with computational modeling helps in the rational design of more active and selective catalysts by identifying the rate-limiting steps and understanding the factors that control undesirable side reactions. researchgate.netfrontiersin.org

Advanced Polymeric Materials from Oxirane Carbon Dioxide Chemistry

Polycarbonate Synthesis and Architectural Control

The synthesis of polycarbonates from oxiranes and CO₂ is a catalytic process that involves the alternating insertion of the two monomer units into the growing polymer chain. The choice of catalyst is critical as it governs the polymer's molecular weight, carbonate linkage selectivity, and microstructure. This control is fundamental to designing polymers with specific thermal and mechanical properties.

Aliphatic Polycarbonates: Synthesis and Characterization

Aliphatic polycarbonates (APCs) are synthesized through the ring-opening copolymerization (ROCOP) of oxiranes and carbon dioxide. This method is regarded as a green and sustainable route to polymer production. The reaction is initiated by the ring-opening of the oxirane by a metal catalyst, followed by the insertion of a CO₂ molecule into the resulting metal-alkoxide bond. This cycle of alternating monomer addition propagates the polymer chain.

A variety of catalytic systems have been developed to facilitate this reaction, including homogeneous catalysts like chromium or cobalt salen complexes and heterogeneous catalysts such as zinc glutarate. The selection of the catalyst is crucial to minimize side reactions, such as the consecutive enchainment of oxirane units to form polyether linkages or the "backbiting" reaction that leads to the formation of cyclic carbonates.

The resulting polymers are characterized using a suite of analytical techniques to determine their structure and properties. Fourier-transform infrared spectroscopy (FTIR) is used to confirm the presence of carbonate functional groups, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the polymer's microstructure, including the ratio of carbonate to ether linkages and end-group analysis. Thermal properties, such as the glass transition temperature (Tg) and thermal decomposition temperature, are determined by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), respectively. The molecular weight and molecular weight distribution (polydispersity index, Đ) are typically measured using gel permeation chromatography (GPC). For instance, poly(propylene carbonate) (PPC), a common APC derived from propylene (B89431) oxide and CO₂, is an amorphous thermoplastic with a glass transition temperature ranging from 25 to 45 °C. nih.gov

Table 1: Properties of Poly(propylene carbonate) (PPC) Synthesized from Propylene Oxide and CO₂

| Property | Value | Source |

|---|---|---|

| Glass Transition Temperature (Tg) | 25 - 45 °C | nih.govacs.org |

| Refractive Index | 1.46 | nih.gov |

| Dielectric Constant | 3 | nih.gov |

| Solubility | Soluble in polar solvents (e.g., ketones, ethyl acetate (B1210297), dichloromethane) | nih.gov |

| Insolubility | Insoluble in alcohols, water, aliphatic hydrocarbons | nih.gov |

| CO₂ Content (max theoretical) | 43% by weight | nih.gov |

Block Copolymerization Strategies (e.g., ABA Triblock, Sequential Addition)

Block copolymers, which consist of two or more distinct polymer segments linked together, can be synthesized to combine the desirable properties of different polymers into a single material. Using oxirane-CO₂ chemistry, various block copolymer architectures, such as ABA triblock copolymers, can be achieved.

A common strategy is the sequential, one-pot addition of monomers using a difunctional initiator. For example, an ABA triblock copolymer can be synthesized by first copolymerizing an oxirane (e.g., propylene oxide) and CO₂ to form the central 'B' block, a soft poly(propylene carbonate-co-propylene oxide) (PPPC). acs.org Once this polymerization is complete, a second monomer, such as p-tosyl isocyanate, is introduced along with the remaining propylene oxide. acs.org This initiates the growth of the outer 'A' blocks from both ends of the central block, resulting in a well-defined ABA triblock copolymer, such as poly(N-tosyl propylene urethane)-b-PPPC-b-poly(N-tosyl propylene urethane). acs.org This method allows for the creation of thermoplastic elastomers where the properties can be tuned by adjusting the length and composition of the soft and hard blocks.

Chain-Transfer Polymerization and Immortal Polymerization

Control over polymer molecular weight and end-group functionality is crucial for many applications. Chain-transfer polymerization, particularly a type known as "immortal" polymerization, is a powerful technique used in oxirane-CO₂ copolymerization to achieve this control.